

Application Notes and Protocols for MI-136 in Mouse Models

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Compound of Interest

Compound Name: MI-136

Cat. No.: B560163

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These application notes provide a comprehensive guide for the use of **MI-136**, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, in preclinical mouse models of cancer. The following protocols and data are intended to facilitate the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of **MI-136**.

Overview of MI-136

MI-136 is a small molecule inhibitor that disrupts the critical interaction between menin and MLL, a key driver in certain types of leukemia.[1] More recently, this interaction has been identified as a crucial co-activator of the Androgen Receptor (AR) signaling pathway in castration-resistant prostate cancer.[2] By inhibiting the menin-MLL complex, **MI-136** can effectively suppress the expression of downstream target genes, such as HOXA9 and MEIS1, and modulate AR-mediated transcription, leading to anti-tumor effects in relevant cancer models.

Quantitative Data Summary

The following tables summarize the available quantitative data for **MI-136** in in vivo mouse models.

Table 1: In Vivo Efficacy of **MI-136** in VCaP Xenograft Model

Mouse Model	Cell Line	Treatment	Dosage	Administration Route	Schedule	Outcome	Reference
SCID Mice	VCaP (castration-resistant)	MI-136	40 mg/kg	Intraperitoneal (i.p.)	5 days a week	Significant decrease in tumor growth compared to vehicle controls. No reported effect on mouse body weight.	[1]

Table 2: Pharmacokinetic Profile of **MI-136** in Mice

Parameter	Value	Administration Route	Reference
Half-life (T1/2)	3.1 hours	Oral (p.o.)	[1]

Experimental Protocols

Preparation of MI-136 for In Vivo Administration

This protocol describes the preparation of a 2.75 mg/mL solution of **MI-136** suitable for intraperitoneal injection in mice.

Materials:

- **MI-136** (powder)

- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free vials and syringes

Procedure:

- Prepare a stock solution of **MI-136** in DMSO at a concentration of 27.5 mg/mL.
- To prepare 1 mL of the final formulation, sequentially add the following components to a sterile vial:
 - 400 µL of PEG300.
 - 100 µL of the 27.5 mg/mL **MI-136** in DMSO stock solution. Mix thoroughly.
 - 50 µL of Tween-80. Mix until the solution is clear.
 - 450 µL of saline. Mix until the solution is homogeneous.
- The final concentration of the **MI-136** solution will be 2.75 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[1\]](#)
- It is recommended to prepare the working solution fresh on the day of use.[\[1\]](#) If storage is necessary, aliquot and store at -20°C for short-term use.

VCaP Xenograft Mouse Model Protocol

This protocol outlines the establishment of VCaP xenografts in immunodeficient mice and subsequent treatment with **MI-136**.

Materials:

- VCaP human prostate cancer cells

- Matrigel (BD Biosciences)
- Male Severe Combined Immunodeficiency (SCID) mice (4-6 weeks old)[3][4]
- Calipers for tumor measurement
- **MI-136** formulation (prepared as in section 3.1)
- Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

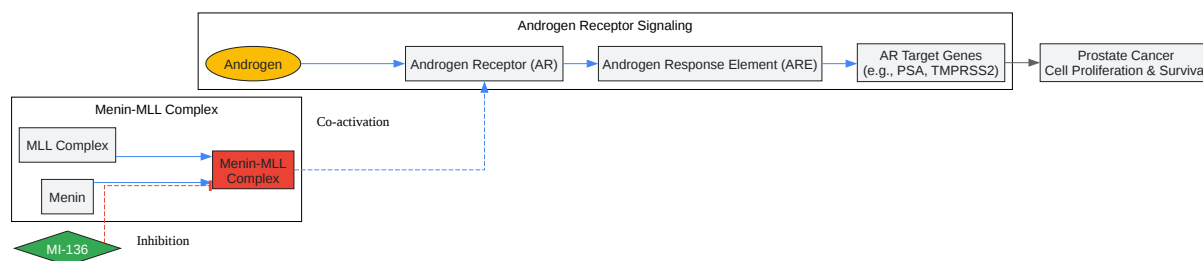
Procedure:

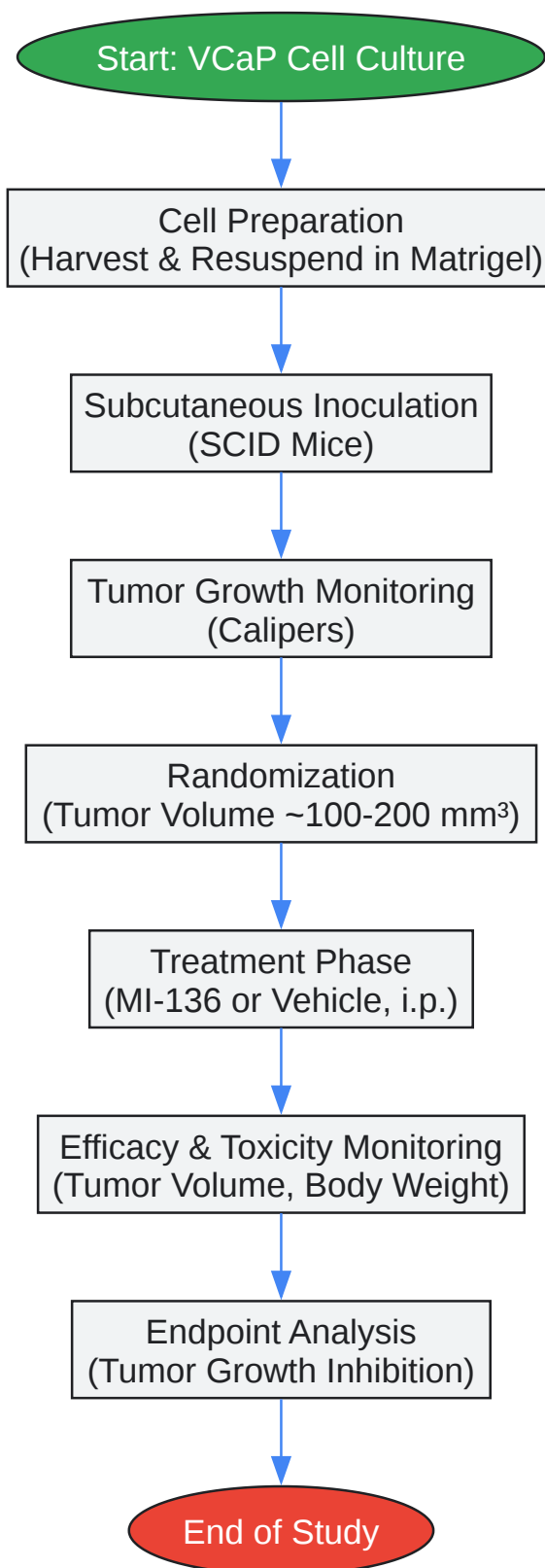
- Cell Preparation: Culture VCaP cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.
- Tumor Inoculation: Subcutaneously inject 1×10^6 VCaP cells in 200 μ L of the cell/Matrigel suspension into the flank of each male SCID mouse.[3][4]
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers at least twice a week. The tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
- Drug Administration:
 - Treatment Group: Administer **MI-136** at a dose of 40 mg/kg via intraperitoneal injection, 5 days a week.[1] The injection volume will depend on the weight of the mouse and the final concentration of the prepared **MI-136** solution.
 - Control Group: Administer an equivalent volume of the vehicle control solution via the same route and schedule.
- Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice, including body weight, throughout the study.

- Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or as defined by the experimental design. Efficacy is determined by comparing the tumor growth inhibition in the **MI-136** treated group to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **MI-136** and a typical experimental workflow for its in vivo evaluation.





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